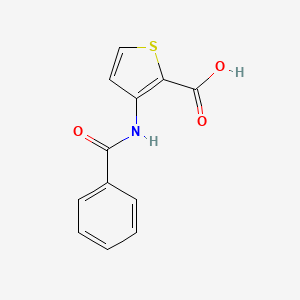

3-(Benzoylamino)-2-thiophenecarboxylic acid

描述

3-(Benzoylamino)-2-thiophenecarboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a benzoylamino group at the 3-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₂H₉NO₃S, and it serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors .

属性

IUPAC Name |

3-benzamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWJNJRYSGZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Preparation of 3-Aminothiophene-2-carboxylic Acid

A key intermediate is 3-aminothiophene-2-carboxylic acid, which can be prepared by:

- Starting from methyl 3-aminothiophene-2-carboxylate, obtained by esterification and amination steps.

- Neutralization and extraction with organic solvents such as ether.

- Purification by distillation or recrystallization from methanol to yield colorless needles with a melting point around 65.5 °C.

- Acidification with dilute hydrochloric acid precipitates the free acid as a thick, colorless solid, which crystallizes from benzene as colorless needles decomposing at 83 °C.

Benzoylation of the Amino Group

- The amino group on 3-aminothiophene-2-carboxylic acid is benzoylated to form the benzoylamino derivative.

- This benzoylamino compound forms colorless crystals, typically purified by recrystallization.

- The benzoylamino derivative is stable and can be isolated as colorless prisms with a melting point around 100 °C.

Alternative Synthetic Routes via Mercaptoacetic Acid and Halobenzoyl Compounds

- A process involves reacting halobenzoyl compounds with mercaptoacetic acid in the presence of alkali metal hydroxide and water under controlled temperature (100–150 °C) and pressure (5–50 psi).

- This reaction produces 2-benzo[b]thiophenecarboxylic acid alkali metal salts, which upon acidification yield the free acid.

- The process is scalable and yields up to 92% of the desired acid.

- The reaction mixture is typically heated in sealed vessels (autoclaves or pressure bottles) with phase transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates.

Preparation of 2-Thiophenecarboxylic Acid as a Precursor

- Thiophene is brominated selectively at the 2-position using pyridine perbromide hydrobromide at low temperatures (-10 to 0 °C).

- The 2-bromothiophene intermediate is then reacted with diethyl malonate under alkali conditions to form 2-(2-thiophene) diethyl malonate.

- Subsequent saponification and decarboxylation under reflux in alcoholic solvents yield 2-thiophenecarboxylic acid.

- This method is noted for its simplicity and high yield, with saponification enhanced by the use of alcoholic solvents like ethanol to improve solubility and reaction rate.

| Step | Method Description | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of 3-aminothiophene-2-carboxylic acid | Methyl 3-aminothiophene-2-carboxylate, HCl | Neutralization, extraction, recrystallization | ~72% | Purified by distillation or recrystallization; melting point 65.5 °C |

| 2 | Benzoylation of amino group | 3-aminothiophene-2-carboxylic acid, benzoyl chloride or equivalent | Recrystallization from methanol | Not specified | Forms colorless prisms, mp ~100 °C |

| 3 | Cyclization via mercaptoacetic acid and halobenzoyl compounds | Halobenzoyl compound, mercaptoacetic acid, KOH, TBAB | 100–150 °C, 5–50 psi, aqueous medium | Up to 92% | Scalable, uses phase transfer catalyst, acidification yields free acid |

| 4 | Bromination and malonate route to 2-thiophenecarboxylic acid | Thiophene, pyridine perbromide hydrobromide, diethyl malonate | -10 to 0 °C (bromination), reflux in ethanol (saponification) | High yield | Multi-step, suitable for large scale, improves solubility and reaction rate |

- The benzoylation step is critical for obtaining the target compound with high purity and crystallinity.

- Use of phase transfer catalysts like TBAB significantly improves yields and reaction rates in the cyclization step involving mercaptoacetic acid.

- The bromination and malonate ester route provides a robust method for preparing the thiophene carboxylic acid core, which can be further functionalized.

- Reaction conditions such as temperature, pressure, and solvent choice are optimized to balance yield, purity, and scalability.

- Acidification steps are essential to isolate the free acid from alkali metal salts formed during synthesis.

- Purification by recrystallization from solvents like methanol or benzene ensures removal of impurities and attainment of crystalline products with defined melting points.

The preparation of 3-(benzoylamino)-2-thiophenecarboxylic acid involves well-established synthetic routes starting from thiophene derivatives, progressing through amino and benzoyl functionalization, and culminating in carboxylic acid formation. The methods are supported by detailed patent literature and research articles, demonstrating high yields, scalability, and reproducibility. Key factors include controlled reaction conditions, use of phase transfer catalysts, and careful purification techniques to achieve the desired compound with high purity and defined physical properties.

化学反应分析

Types of Reactions

3-(Benzoylamino)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Benzylamine derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

科学研究应用

Chemistry

- Building Block for Complex Molecules : 3-(Benzoylamino)-2-thiophenecarboxylic acid serves as a fundamental building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties .

- Reactivity Studies : The compound is utilized to study oxidation and reduction reactions, leading to derivatives like thiophene sulfoxides and sulfones.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe or inhibitor, the compound can interact with specific proteins, providing insights into protein function and cellular mechanisms.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further pharmacological studies .

Medicine

- Drug Development : The compound is explored for its therapeutic potential, particularly in the design of novel agents targeting diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes involved in disease pathways enhances its relevance in medicinal chemistry .

- Mechanism of Action : The mechanism often involves binding to enzyme active sites, disrupting metabolic pathways which can lead to therapeutic effects against various diseases.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in developing specialty chemicals with specific properties tailored for various applications .

- Material Science : The compound's unique properties make it suitable for creating novel materials that require specific chemical characteristics.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antiviral Activity : Research has shown that thiophene derivatives exhibit antiviral properties against flavivirus infections. Studies involving this compound support its potential role in developing antiviral therapies .

- Inhibition Studies : A comparative analysis demonstrated that compounds similar to this compound effectively inhibit certain enzymes responsible for disease progression, underscoring its potential use in drug formulation .

作用机制

The mechanism of action of 3-(Benzoylamino)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

相似化合物的比较

Table 1: Key Structural Features

Key Observations :

- The thiophene core is conserved in most analogs, but substitution patterns vary significantly. For example, the 3-[2-(Benzoylamino)phenoxy] derivative incorporates a phenoxy linker, increasing steric bulk and molecular weight compared to the parent compound .

- Heteroaromatic replacements: Quinoline (in 2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid) and benzofuran (in the 3-methyl-benzofuran derivative) introduce distinct electronic and steric effects, altering solubility and binding affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points: Substituted benzoylamino-thiophene derivatives (e.g., E-4d) exhibit higher melting points (>180°C) due to strong intermolecular hydrogen bonding and aromatic stacking .

- Toxicity: The unsubstituted 2-thiophenecarboxylic acid is moderately toxic (LD50 1670 mg/kg in mice), while benzoylamino derivatives necessitate stringent safety protocols (e.g., PPE, ventilation) to mitigate exposure risks .

Key Observations :

- Material Science : Esters of 2-thiophenecarboxylic acid (e.g., 4-oxo-2-phenyl-4H-1-benzopyran-3-yl ester) are studied for optoelectronic properties due to extended conjugation .

生物活性

3-(Benzoylamino)-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₁O₃S

- Molecular Weight : 247.27 g/mol

- CAS Number : 147123-66-8

The compound features a thiophene ring, which is known for its electron-rich properties that can facilitate interactions with biological targets.

This compound exhibits its biological activity primarily through photo-affinity labeling , a technique that allows for the study of protein interactions. Upon photoirradiation, it generates reactive species that can covalently modify proteins, potentially altering their function.

Target Interactions

The benzoyl group in the compound plays a crucial role in its interaction with proteins. This group can participate in various biochemical pathways, influencing enzyme activity and protein-ligand interactions .

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing significant inhibition.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study highlighted the compound's ability to inhibit enzymes involved in cancer progression. The IC50 values for various analogs were determined, indicating potent inhibitory effects on specific targets related to tumor growth . -

Antiviral Activity :

Research has explored the potential of thiophene derivatives, including this compound, as antiviral agents against flavivirus infections. These studies suggest that modifications to the thiophene structure can enhance antiviral efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Thiophene derivative | Antimicrobial, anticancer |

| 3-(Benzoylamino)-2-furancarboxylic acid | Furan derivative | Limited biological activity |

| 3-(Benzoylamino)-2-pyridinecarboxylic acid | Pyridine derivative | Varies based on electronic properties |

The unique thiophene ring in this compound contributes distinct electronic characteristics that enhance its reactivity compared to similar compounds.

常见问题

Q. What are effective synthetic routes for introducing the benzoylamino group onto the 2-thiophenecarboxylic acid scaffold?

The benzoylamino group can be introduced via acylation reactions using benzoyl chloride derivatives. For example:

- Step 1 : Synthesize 3-amino-2-thiophenecarboxylic acid as the precursor.

- Step 2 : React the amino group with benzoyl chloride in the presence of a base (e.g., pyridine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

- Coupling agents : EDCI or DCC can enhance reaction efficiency for sterically hindered substrates .

Q. What spectroscopic techniques are most reliable for confirming the structure of 3-(Benzoylamino)-2-thiophenecarboxylic acid?

Q. What purification methods are suitable for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) for impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during the acylation of 3-amino-2-thiophenecarboxylic acid derivatives?

- Temperature control : Maintain 0–5°C to suppress hydrolysis of benzoyl chloride.

- Solvent choice : Use anhydrous, aprotic solvents (e.g., DCM or THF) to avoid nucleophilic interference.

- Stoichiometry : Use 1.2 equivalents of benzoyl chloride to ensure complete reaction .

- Additives : Catalytic DMAP improves acylation efficiency .

Q. How to resolve discrepancies in NMR data when substituents on the benzoyl group vary?

Q. What strategies mitigate solubility challenges during biological assays?

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers for aqueous systems .

Data Contradiction Analysis

Q. How to assess conflicting reports on the reactivity of electron-withdrawing vs. electron-donating benzoyl substituents?

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., acylation or hydrolysis).

- Case study : Trifluoromethyl (electron-withdrawing) groups in 3-(Trifluoromethyl)-2-thiophenecarboxylic acid reduce electron density at the carbonyl, slowing nucleophilic attacks .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。